molecular formula C24H24Cl2F3N5O B2498703 N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea CAS No. 338406-17-0

N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea

Cat. No.: B2498703
CAS No.: 338406-17-0
M. Wt: 526.39
InChI Key: WXIMWMHSUWKSTC-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea (CAS: 338406-17-0) is a urea derivative with a molecular weight of 558.86 g/mol and the chemical formula C₂₄H₂₂Cl₂F₃N₅O. Its structure features three key moieties:

  • A 4-chlorophenyl group linked to the urea backbone.
  • A 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl side chain, introducing a pyridine ring with chloro and trifluoromethyl substituents.
  • A 4-(dimethylamino)benzyl group, contributing electron-donating dimethylamino functionality.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-[[4-(dimethylamino)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2F3N5O/c1-33(2)20-9-3-16(4-10-20)15-34(23(35)32-19-7-5-18(25)6-8-19)12-11-30-22-21(26)13-17(14-31-22)24(27,28)29/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,31)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIMWMHSUWKSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C24H24Cl2F3N5O
  • Molar Mass : 526.38 g/mol
  • CAS Number : Specific CAS not provided in the sources.

The compound's biological activity is largely attributed to its structural components, particularly the urea moiety and the halogenated pyridine ring. These features facilitate interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activity Overview

  • Antiviral Activity :
    • Studies have demonstrated that similar compounds with pyridine and urea functionalities exhibit antiviral properties, particularly against retroviruses. For instance, compounds with a related structure showed IC50 values indicating effective inhibition of reverse transcriptase, a key enzyme in viral replication .
  • Anticancer Potential :
    • Compounds featuring urea and substituted phenyl groups have been investigated for their anticancer properties. The presence of trifluoromethyl groups enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells .
  • Antimicrobial Effects :
    • Similar derivatives have shown promising antibacterial and antifungal activities. For example, some triazole derivatives demonstrated significant antimicrobial effects against various strains of bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyridine rings can significantly influence the biological activity of the compound:

  • Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like chlorine or trifluoromethyl) can enhance activity by increasing the compound's reactivity towards biological targets.
  • Pyridine Modifications : Variations in the pyridine ring structure can alter binding affinity to target enzymes or receptors, affecting overall potency .

Case Studies

  • In Vitro Studies :
    • In vitro assays using cell lines have shown that compounds structurally related to this compound exhibit significant inhibition of cell proliferation in cancer models, with IC50 values ranging from 0.1 to 10 µM depending on structural variations .
  • Animal Models :
    • Preclinical studies in animal models have indicated that these compounds can reduce tumor growth rates when administered at specific dosages, reinforcing their potential as anticancer agents .

Summary of Findings

Biological ActivityObserved EffectsReference
AntiviralIC50 values < 5 µM against retroviruses
AnticancerSignificant inhibition of cancer cell lines
AntimicrobialMIC values < 10 µg/mL against various bacteria

Scientific Research Applications

N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea has been studied for its pharmacological properties, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.
  • Urease Inhibition : The compound may act as an inhibitor of urease, an enzyme linked to several health issues, including kidney stones and peptic ulcers. This inhibition can be crucial for developing treatments targeting these conditions .

Therapeutic Applications

The unique molecular interactions of this compound position it as a candidate for several therapeutic areas:

  • Cancer Treatment : Its ability to induce apoptosis in tumor cells makes it a subject of interest in oncology.
  • Infectious Diseases : The compound's mechanism may also involve antimicrobial properties, warranting exploration in the context of infectious disease treatment.
  • Enzyme Inhibition : As a urease inhibitor, it could lead to new treatments for conditions associated with urease activity.

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in breast and colon cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Urease Inhibition Studies : A study focusing on urease inhibitors highlighted that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent inhibition compared to traditional inhibitors.

Chemical Reactions Analysis

Formation of the Urea Core

Urea bonds are typically formed via:

  • Isocyanate-Amine Reaction : Reacting 4-chlorophenyl isocyanate with a diamine intermediate (e.g., 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl-[4-(dimethylamino)benzyl]amine) .

  • Carbodiimide-Mediated Coupling : Using reagents like EDC/HOBt to couple amines and carboxylic acids, though this is less common for ureas .

Dimethylaminobenzyl Functionalization

The dimethylamino group on the benzyl moiety could be introduced via:

  • Mannich Reaction : Alkylation of benzylamine with formaldehyde and dimethylamine .

  • Reductive Amination : Using dimethylamine and a benzaldehyde derivative .

Hydrolysis of the Urea Group

The urea linkage may hydrolyze under extreme pH conditions:

  • Acidic Hydrolysis : Forms 4-chloroaniline and a pyridinylaminoethyl-benzyl carbamic acid intermediate .

  • Basic Hydrolysis : Yields corresponding amines and carbon dioxide .

Thermal Stability

The compound’s predicted boiling point (672.8°C) and density (1.400 g/cm³) indicate high thermal stability, likely due to strong intermolecular hydrogen bonding and aromatic stacking.

Electrophilic Substitution

The electron-deficient pyridine ring (due to -Cl and -CF₃ groups) may undergo:

  • Nitration : At the 4-position under nitrating conditions.

  • Sulfonation : Directed by the electron-withdrawing groups.

Comparative Synthetic Methods

The table below summarizes plausible methods based on literature analogs:

Step Reagents/Conditions Yield Range Key Challenges
Urea bond formation4-Chlorophenyl isocyanate + diamine, THF, 0°C50–70% Steric hindrance from benzyl group
Pyridine aminationPd(OAc)₂, Xantphos, K₃PO₄, 100°C60–80% Regioselectivity of substitution
Benzyl functionalizationDimethylamine, NaBH₃CN, MeOH65–85% Over-alkylation side reactions

Biological Relevance

While direct data on this compound’s bioactivity is unavailable, structurally related ureas exhibit:

  • Antibacterial Activity : Inhibition of S. aureus and E. coli via enzyme binding (e.g., dihydrofolate reductase) .

  • Lipase Inhibition : Urea derivatives in show potential as endothelial lipase inhibitors, suggesting hydrophobic interactions with catalytic sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound belongs to a class of urea-based molecules widely utilized as pesticides or bioactive agents. Below is a detailed comparison with analogous compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Reported Use Reference
Target Compound C₂₄H₂₂Cl₂F₃N₅O 4-chlorophenyl, 3-chloro-5-(trifluoromethyl)-2-pyridinyl, 4-(dimethylamino)benzyl Not explicitly stated
Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) C₂₁H₁₀Cl₂F₅N₃O₃ 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy, dichlorophenyl, difluorobenzamide Insecticide (chitin synthesis inhibitor)
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₆Cl₂F₄N₂O₂ Dichloro-difluorophenyl, difluorobenzamide Insecticide (benzoylurea class)
Novaluron (N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₇H₉ClF₈N₂O₄ Chlorophenyl with trifluoroethoxy chain, difluorobenzamide Insect growth regulator
N-(4-Chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea C₁₂H₉ClN₄O₃ 4-chlorophenyl, 5-nitro-2-pyridinyl Research compound (no stated use)

Key Structural and Functional Insights

A. Substituent Impact on Bioactivity

  • The trifluoromethyl group in the target compound and chlorfluazuron enhances metabolic stability and lipophilicity, critical for membrane penetration in insecticides .

C. Physicochemical Properties

  • The pyridinyl-aminoethyl chain in the target compound may improve solubility in polar solvents compared to purely aromatic derivatives like N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea .
  • The chloro and trifluoromethyl groups likely increase resistance to enzymatic degradation, a feature shared with chlorfluazuron .

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